(20R,22R)-20,22-Dihydroxycholesterol

説明

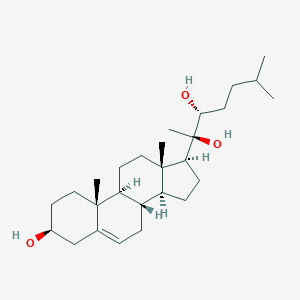

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBSSBGEYIBVTO-TYKWNDPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975007 | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-94-1 | |

| Record name | (20R,22R)-20,22-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20,22-Dihydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biosynthesis and Metabolism of 20r,22r 20,22 Dihydroxycholesterol

Efficiency as a Pregnenolone (B344588) Precursor Compared to Earlier Intermediates

Research has demonstrated that (20R,22R)-20,22-dihydroxycholesterol is a significantly more efficient precursor for pregnenolone synthesis than the preceding intermediates in the steroidogenic pathway. In studies using crude extracts of acetone-dried bovine adrenal cortex mitochondria, the conversion of this compound to pregnenolone was found to be much more rapid than that of cholesterol or the monohydroxylated intermediates, (20S)-20-hydroxycholesterol and (22R)-22-hydroxycholesterol.

| Precursor | Relative Conversion Efficiency (Compared to Cholesterol) |

|---|---|

| Cholesterol | 1.0 |

| (22R)-22-Hydroxycholesterol | ~1.5 - 2.0 |

| (20S)-20-Hydroxycholesterol | ~1.5 - 2.0 |

| This compound | ~6.7 |

Proposed Diversion to the C27 Bile Acid Pathway (e.g., 3β,20R,22R-trihydroxycholest-5-en-(25R)26-oic acid)

While the primary metabolic fate of this compound is its conversion to pregnenolone, the possibility of its diversion into other metabolic pathways, such as the acidic pathway of bile acid synthesis, has been considered. This pathway is initiated by the enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates the sterol side chain. nih.gov This leads to the formation of C27 bile acids.

The hypothetical diversion of this compound would involve further hydroxylation at the C-26 position by an enzyme like CYP27A1, followed by oxidation to a carboxylic acid, potentially forming 3β,20R,22R-trihydroxycholest-5-en-(25R)26-oic acid. However, there is currently limited direct scientific evidence to substantiate this proposed metabolic route as a significant pathway. While (20R,22R)-dihydroxycholesterol has been detected at low levels in wild-type mouse plasma, studies on mice lacking the CYP27A1 enzyme did not show a significant accumulation of this compound, which might be expected if it were a major substrate for this enzyme. nih.gov The primary and well-established metabolic role of this compound remains as the immediate and highly efficient precursor to pregnenolone in steroidogenesis. wikipedia.orgnih.gov

Enzymatic Kinetics and Mechanistic Studies of 20r,22r 20,22 Dihydroxycholesterol Conversion

Steady-State Kinetic Parameters of CYP11A1 for (20R,22R)-20,22-Dihydroxycholesterol

Steady-state kinetic analyses of the conversion of this compound to pregnenolone (B344588) by human CYP11A1 reveal it to be an efficient substrate. In fact, studies comparing the kinetics of the different substrates in the pathway show that this compound is converted to pregnenolone with a catalytic turnover rate (kcat) and catalytic efficiency (kcat/Km) approximately twofold greater than that of the initial substrate, cholesterol. researchgate.net

The kinetic parameters for the final step of the side-chain cleavage reaction are detailed in the table below and compared with the other substrates in the pathway.

| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (µM⁻¹min⁻¹) |

|---|---|---|---|

| Cholesterol | 6.9 ± 0.5 | 38 ± 6 | 0.18 ± 0.03 |

| 22R-Hydroxycholesterol | 9.1 ± 0.3 | 29 ± 3 | 0.31 ± 0.03 |

| This compound | 14 ± 1 | 36 ± 7 | 0.38 ± 0.07 |

Data sourced from a study on the steady-state kinetics of oxidation by P450 11A1. researchgate.net

Pre-Steady-State Kinetic Analysis of Intermediate Oxidation Steps and Dissociation Rates

The subsequent oxidation steps, including the conversion of this compound, are significantly faster than both the initial step and the dissociation rates (k_off) of the intermediates from the enzyme's active site. nih.govmdpi.com This kinetic profile, where catalytic steps are faster than product release, is a hallmark of a processive enzyme. Furthermore, pre-steady-state analysis has identified the presence of a second, conformationally distinct form (a rotamer) of the dihydroxycholesterol intermediate, which is also efficiently converted to pregnenolone at a similar rate. nih.gov

Processive Nature of Cholesterol Side-Chain Cleavage

The conversion of cholesterol to pregnenolone by CYP11A1 is considered a highly processive enzymatic reaction. nih.gov This means the enzyme performs all three sequential oxidation reactions without releasing the intermediate substrates (22R-hydroxycholesterol and this compound) into the solution. The primary evidence for this processivity comes from kinetic studies showing that the rates of the intermediate oxidation steps are far greater than the rates at which the intermediates dissociate from the enzyme. nih.gov

Structural studies of CYP11A1 provide a physical basis for this processive mechanism. The enzyme possesses a long, curved active site cavity that extends from the protein surface to the catalytic heme center. nih.govnih.gov This structure is thought to allow for the "shuttling" of the sterol intermediates between the entrance of the active site and the heme group during the three-step reaction, effectively sequestering them and ensuring the reaction proceeds to completion. nih.govnih.gov

Hypothesized Mechanism of C-C Bond Cleavage (e.g., C20-Peroxy Species)

The mechanism for the final, crucial C20-C22 bond cleavage in this compound has been a subject of considerable study. An early hypothesis involved the formation of a C20-peroxy species through an electrophilic attack by the enzyme's active oxidant, Compound I (Cpd I), on one of the hydroxyl groups. mdpi.comresearchgate.net

However, more recent quantum-mechanical/molecular-mechanical (QM/MM) computational studies have challenged this model. researchgate.net The currently favored mechanism proposes that the reaction is initiated by the deprotonation of the C22-hydroxyl group. This is followed by an electron transfer from the resulting C22-alkoxide to the Cpd I active species. In this scenario, Cpd I acts as an electron sink, which facilitates the homolytic cleavage of the C20-C22 bond, leading to the formation of pregnenolone and isocaproic aldehyde. researchgate.net This proposed mechanism rules out the earlier peroxide intermediate and hydrogen abstraction models. researchgate.net

Oxygen Incorporation Studies Using Isotope Techniques (e.g., ¹⁸O)

Isotope labeling studies using heavy oxygen (¹⁸O₂) have been instrumental in elucidating the mechanism of the sequential hydroxylations. When incubations are performed in an ¹⁸O-enriched atmosphere, the resulting this compound is found to have incorporated ¹⁸O at both the C-20 and C-22 positions. mdpi.com

Crucially, these studies demonstrated that the two hydroxyl groups are derived from two different molecules of molecular oxygen. This finding provides definitive proof that the reaction proceeds via two independent, sequential hydroxylation events, rather than a single concerted mechanism. These labeling results are consistent with a mechanism where the P450 Compound I acts as an electrophilic agent that attacks the substrate in two distinct catalytic cycles. mdpi.comresearchgate.net

Structural and Molecular Interactions of 20r,22r 20,22 Dihydroxycholesterol with Cyp11a1

Crystal Structures and Active Site Accommodation of Hydroxylated Intermediates

The crystal structure of CYP11A1 in complex with (20R,22R)-20,22-dihydroxycholesterol (PDB ID: 3NA0) provides invaluable insights into how this intermediate is accommodated within the enzyme's active site. nih.govmdpi.com The active site of CYP11A1 is a long, curved tube that extends from the protein surface to the catalytic heme group. nih.govnih.gov

When this compound is bound, the distances from the C20-oxygen and the C22-oxygen of the ligand to the heme iron are approximately 3.3 Å and 3.6 Å, respectively. nih.gov This positioning is crucial for the subsequent C20-C22 bond cleavage. The closer proximity of the C20-oxygen to the heme iron supports a mechanism where the reactive ferryl-oxo species (Compound I) of the enzyme interacts at the C20 position to initiate the lyase reaction. nih.gov

The active site cavity is not entirely occupied by the sterol intermediate; the remaining space, particularly near the entrance, is filled with a network of ordered water molecules. nih.govnih.gov This arrangement suggests a "soft" recognition of the sterol's 3β-hydroxyl group. nih.govnih.gov

Substrate Binding and Orientation within the Enzyme Active Site

The binding of hydroxylated intermediates like this compound to CYP11A1 is significantly tighter than the initial substrate, cholesterol. nih.gov This tight binding suggests that the intermediates remain within the active site until all three oxidative steps are complete. nih.gov

The orientation of this compound within the active site is critical for catalysis. The side chain of the sterol is positioned towards the heme iron, with the hydroxyl groups in close proximity to the site of oxygen activation. The sterol nucleus is held in place through various interactions with the hydrophobic residues lining the active site cavity.

Conformational Dynamics of the Cholesterol Side Chain During Catalysis

The multi-step reaction catalyzed by CYP11A1 necessitates significant conformational flexibility of the substrate's side chain. Evidence suggests a shuttling mechanism for the sterol intermediates between the entrance of the active site and the heme group. nih.govnih.gov This movement allows for the sequential hydroxylation events and the final bond cleavage.

This translational motion of the intermediate within the active site is thought to create the necessary space for molecular oxygen to bind to the heme iron before each catalytic cycle. nih.gov Following the formation of the reactive oxyferryl intermediate, the sterol intermediate moves back towards the heme, positioning the next carbon for hydroxylation. nih.gov Solution studies support the translational freedom and torsional motion of the aliphatic tail of the intermediates. nih.govnih.gov

Role of Heme Iron Proximity and Interactions

The heme iron is the catalytic heart of CYP11A1. The proximity of the substrate's side chain to the heme iron is a key determinant of the enzyme's high catalytic efficiency. nih.gov In the crystal structure with the first intermediate, 22R-hydroxycholesterol, the 22R-hydroxyl group is positioned just 2.56 Å from the heme iron. nih.govnih.gov

For this compound, the distances of the C20 and C22 hydroxyl groups to the heme iron are critical for the final C-C bond cleavage. nih.gov The interaction between the heme-activated oxygen and the sterol's hydroxylated side chain is believed to proceed via a Compound I mechanism, where the highly reactive ferryl-oxo species acts as a potent electrophile. nih.gov

Influence of Adrenodoxin (B1173346) Binding on CYP11A1 Active Site Structure

Adrenodoxin (Adx), a [2Fe-2S] cluster-containing protein, is the natural redox partner of CYP11A1, responsible for transferring electrons from adrenodoxin reductase to the P450. nih.gov The binding of adrenodoxin to CYP11A1 is not merely for electron transfer; it also induces structural changes in the P450 active site. nih.govacs.org

It is proposed that the interaction with reduced adrenodoxin induces conformational changes in CYP11A1 that push the sterol intermediate away from the heme iron, allowing for the binding of molecular oxygen. nih.gov Upon dissociation of adrenodoxin, the intermediate can then move back towards the heme. nih.gov While adrenodoxin has a relatively small effect on the ferric and ferrous-CO states of the enzyme, it has a more significant impact on the functionally relevant Fe-O-O fragments of the oxy complexes. nih.govacs.orgnih.gov This suggests that adrenodoxin plays a role in modulating the catalytic cycle beyond simple electron donation.

| Property | Observation upon Adrenodoxin Binding | Citation |

|---|---|---|

| CYP11A1 Reduction Potential | Shifts from -284 mV to -312 mV | nih.gov |

| High Spin Population | Small increase (5-10%) | nih.gov |

| Fe-C-O Fragment (in CO adduct) | No observable effect | nih.gov |

| Fe-O-O Fragments (in oxy complexes) | Relatively strong impact | nih.govacs.orgnih.gov |

Spectroscopic Characterization of Enzyme-Substrate Complexes (e.g., Resonance Raman Spectroscopy)

Resonance Raman (rR) spectroscopy is a powerful technique for probing the active site of heme proteins like CYP11A1. nih.gov It provides detailed information about the spin state of the heme iron, distortions of the heme macrocycle, and interactions with ligands and substrates. nih.gov

Studies using rR spectroscopy have shown that the natural substrates of CYP11A1, including this compound, have distinct effects on the active site structure. nih.govacs.org These include variations in spin state populations and reorientations of heme peripheral groups. nih.govacs.org Importantly, rR spectra reveal substrate-mediated distortions of the Fe-CO and Fe-O2 fragments, which are crucial for understanding the catalytic mechanism. nih.govacs.org

The vibrational patterns observed for the Fe-O-O fragments in the presence of the first and third substrates are consistent with hydrogen bonding interactions to the terminal oxygen. nih.govacs.org This type of interaction is thought to promote the cleavage of the O-O bond to form the reactive Compound I intermediate. nih.govacs.org

| Investigated State | Key Observation | Implication | Citation |

|---|---|---|---|

| Ferric CYP11A1 with substrates | Different substrates induce varied spin state populations and heme group reorientations. | Substrate structure directly influences the electronic and structural properties of the active site. | nih.govacs.org |

| Ferrous-CO adducts with substrates | Substrate-mediated distortions of the Fe-CO fragment are observed. | The substrate's position and interactions can affect ligand binding to the heme iron. | nih.govacs.org |

| Dioxygen complexes with substrates | Vibrational modes of the Fe-O-O fragment are altered, suggesting H-bonding. | This interaction likely facilitates the formation of the catalytically active Compound I. | nih.govacs.org |

| Effect of Adrenodoxin on oxy complexes | Adrenodoxin binding has a relatively strong impact on the Fe-O-O fragments. | Adrenodoxin influences the catalytically crucial oxygenated intermediate state. | nih.govacs.orgnih.gov |

Biological Significance and Physiological Occurrence of 20r,22r 20,22 Dihydroxycholesterol

Endocrine Regulation and Steroid Hormone Production Pathways

(20R,22R)-20,22-Dihydroxycholesterol is a key intermediate in the steroidogenesis pathway, the process responsible for the production of all steroid hormones. wikipedia.orgwikipedia.org This pathway begins with cholesterol and culminates in the formation of pregnenolone (B344588), the precursor to all other steroid hormones. wikipedia.orgnih.gov

The conversion of cholesterol to pregnenolone is a three-step process catalyzed by the mitochondrial enzyme known as cholesterol side-chain cleavage enzyme (P450scc or CYP11A1). nih.govwikipedia.org

Step 1: Hydroxylation at C22. Cholesterol is first hydroxylated to form 22R-hydroxycholesterol. nih.govwikipedia.org

Step 2: Hydroxylation at C20. 22R-hydroxycholesterol is then further hydroxylated to yield this compound. nih.govwikipedia.org

Step 3: Cleavage of the C20-C22 bond. The final step involves the cleavage of the bond between carbons 20 and 22 of this compound, resulting in the formation of pregnenolone and isocaproic aldehyde. wikipedia.org

This entire sequence of reactions occurs within the inner mitochondrial membrane of steroidogenic tissues and is a rate-limiting step in steroid hormone production. nih.govnih.gov The activity of P450scc is dependent on the supply of cholesterol to the inner mitochondrial membrane, a process regulated by the steroidogenic acute regulatory protein (StAR). wikipedia.org The electrons required for these hydroxylation reactions are transferred from NADPH via adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.org

Tissue-Specific Presence and Distribution

The presence of this compound has been identified in various tissues, underscoring its importance in localized steroid hormone synthesis.

Adrenal Cortex

The adrenal cortex is a primary site of steroid hormone production, and consequently, a key location for the synthesis of this compound. wikipedia.orgwikipedia.org Studies on bovine adrenocortical mitochondrial preparations have confirmed the enzymatic conversion of cholesterol to this compound. nih.govnih.gov The high levels of P450scc in the adrenal cortex ensure a robust capacity for the production of pregnenolone and downstream steroid hormones. wikipedia.org

Placenta and Umbilical Cord Blood

During pregnancy, the placenta becomes a major site of steroid hormone synthesis, expressing significant levels of the P450scc enzyme system. wikipedia.orgwikipedia.org This indicates the production of this compound within the placenta to support the synthesis of progesterone (B1679170) and other essential steroids for maintaining pregnancy.

Maternal Plasma and Amniotic Fluid

The presence of steroid hormone precursors and metabolites in maternal circulation and amniotic fluid reflects the endocrine activity of both the mother and the fetus. While direct measurements of this compound in these fluids are not extensively documented in the provided search results, its role as a precursor to placental and fetal steroid hormones suggests its likely presence.

Brain (e.g., Newborn Mouse Brain)

Research has provided direct evidence for the presence of this compound in the newborn mouse brain. nih.govnih.govresearchgate.net Its identification, along with its precursor 22R-hydroxycholesterol and the downstream product progesterone, supports the concept of de novo neurosteroidogenesis in the brain. nih.govresearchgate.net The concentration of this compound in the newborn mouse brain has been measured at 0.020 ± 0.007 ng/mg. nih.gov

Potential Signaling Roles as an Oxysterol

Beyond its established role as a steroid hormone precursor, this compound is classified as an oxysterol, a class of molecules known to have diverse biological activities. nih.gov Oxysterols can act as signaling molecules, often by serving as ligands for nuclear receptors. qub.ac.uk

One of the key signaling pathways influenced by oxysterols is mediated by the Liver X Receptors (LXRs). bertin-bioreagent.com The immediate precursor of this compound, 22R-hydroxycholesterol, is a known agonist for LXRs. wikipedia.orgbertin-bioreagent.comnih.gov Activation of LXRs plays a crucial role in regulating cholesterol homeostasis, in part by inducing the expression of the reverse cholesterol transporter ABCA1. bertin-bioreagent.com While 22R-hydroxycholesterol is a potent LXR agonist, it is thought to be unlikely to be released from the mitochondrial P450scc enzyme complex during steroidogenesis. nih.gov However, the potential for this compound itself to act as a signaling molecule, possibly through LXR or other receptors, remains an area of interest. The presence of this and other oxysterols in tissues like the brain suggests they may have localized signaling functions. nih.gov

Data Tables

Table 1: Key Enzymes and Proteins in the Formation of this compound

| Enzyme/Protein | Function | Location |

| Cholesterol side-chain cleavage enzyme (P450scc, CYP11A1) | Catalyzes the three-step conversion of cholesterol to pregnenolone, including the formation of this compound. nih.govwikipedia.org | Inner mitochondrial membrane of steroidogenic tissues. nih.gov |

| Adrenodoxin Reductase | Transfers electrons from NADPH to adrenodoxin. wikipedia.org | Mitochondria. wikipedia.org |

| Adrenodoxin | Transfers electrons to P450scc. wikipedia.org | Mitochondria. wikipedia.org |

| Steroidogenic Acute Regulatory Protein (StAR) | Mediates the transfer of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis. wikipedia.org | Mitochondria. wikipedia.org |

Table 2: Tissue Distribution of this compound Synthesis

| Tissue | Significance |

| Adrenal Cortex | Primary site of synthesis for glucocorticoids and mineralocorticoids, with high levels of P450scc. wikipedia.orgwikipedia.org |

| Placenta | Significant production during pregnancy to support the synthesis of progesterone. wikipedia.orgwikipedia.org |

| Brain | Evidence of de novo synthesis, suggesting a role in neurosteroidogenesis. nih.govnih.govresearchgate.net |

| Corpus Luteum, Theca Cells, Leydig Cells | Important sites of steroid hormone production in the ovaries and testes. wikipedia.orgwikipedia.org |

Ligand Activity for Liver X Receptors (LXRs)

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. nih.gov They function as cellular sensors for oxysterols. nih.gov Upon activation by these cholesterol derivatives, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on the DNA, thereby modulating the expression of target genes. nih.gov This regulation is critical for processes such as reverse cholesterol transport.

While direct experimental data on the binding and activation of LXRs by this compound is not extensively documented, its classification as an oxysterol and the known activity of its immediate precursor strongly suggest a potential role in LXR signaling. Several naturally occurring oxysterols, including 20(S)-hydroxycholesterol and 22(R)-hydroxycholesterol, are established LXR activators. nih.gov Specifically, 22(R)-hydroxycholesterol, the direct metabolic precursor to this compound, is a known agonist of the Liver X Receptor. wikipedia.org The activation of LXR by these related compounds suggests that this compound may also function as an endogenous ligand, contributing to the intricate regulation of lipid metabolism.

Research Methodologies for Studying 20r,22r 20,22 Dihydroxycholesterol

Chromatographic Separation and Mass Spectrometry (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography-Mass Spectrometry, Ultra-Performance Liquid Chromatography-Mass Spectrometry) for Identification and Quantification

The conclusive identification and quantification of (20R,22R)-20,22-Dihydroxycholesterol from biological samples are routinely achieved through the coupling of chromatographic separation techniques with mass spectrometry. nih.gov This combination provides the high sensitivity and specificity required to distinguish this sterol from a complex mixture of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a foundational technique in the analysis of this compound. In early studies, GC-MS was instrumental in conclusively identifying this compound produced during the incubation of cholesterol with bovine adrenocortical mitochondrial preparations. nih.govnih.gov This method involves the chemical derivatization of the sterol to increase its volatility, allowing it to be separated by gas chromatography before being fragmented, detected, and identified by mass spectrometry based on its unique mass-to-charge ratio and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) , including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, offers the advantage of analyzing underivatized sterols. These methods are now widely used for the quantitative analysis of various steroids and their metabolites in complex biological matrices, such as in studies of steroidogenesis in cultured tissues. nih.gov The high resolution of UPLC allows for rapid and efficient separation of structurally similar steroids, which are then detected with high sensitivity by the mass spectrometer.

The table below summarizes the application of these techniques in the study of steroid intermediates.

| Technique | Application in Sterol Analysis | Key Findings for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile or derivatized sterols. | Conclusively identified this compound as a product of cholesterol metabolism in bovine adrenal mitochondria. nih.govnih.gov |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) / Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) | Quantitative analysis of a wide range of steroids, including intermediates, in biological samples like tissue cultures. nih.gov | Enables precise measurement of steroid hormone concentrations, including the precursors to and products of this compound, to understand pathway dynamics. nih.gov |

In Vitro Enzyme Reconstitution Systems

In vitro enzyme reconstitution systems are powerful tools for dissecting the specific biochemical steps involved in the synthesis of this compound. nih.gov These cell-free systems allow researchers to study the activity of specific enzymes in a controlled environment, free from the complexities of a living cell. nih.gov

The biosynthesis of this compound from cholesterol is catalyzed by the mitochondrial enzyme, cholesterol side-chain cleavage enzyme (P450scc). wikipedia.orgwikipedia.org To study this process in vitro, researchers can use preparations containing this enzyme, such as acetone-dried powder from bovine adrenocortical mitochondria. nih.gov By incubating the substrate, cholesterol, with this enzyme preparation and necessary cofactors (like NADPH), the production of intermediates like (22R)-Hydroxycholesterol and this compound can be directly observed and quantified. nih.gov

These reconstituted systems offer several advantages:

Pathway Elucidation: They allow for the step-by-step analysis of a metabolic pathway. For instance, by adding cholesterol, one can observe the sequential appearance of (22R)-Hydroxycholesterol and then this compound.

Kinetic Analysis: The rates of enzyme reactions and the factors that influence them can be precisely measured. nih.gov

Mechanistic Studies: They are essential for investigating the precise chemical mechanism of an enzyme, as was done to determine how oxygen is incorporated into the cholesterol molecule by P450scc. nih.gov

The general components and purpose of an in vitro reconstitution system for studying this compound synthesis are outlined below.

| Component | Function | Example |

| Enzyme Source | To provide the catalyst for the reaction. | Purified cholesterol side-chain cleavage enzyme (P450scc) or mitochondrial preparations. nih.gov |

| Substrate | The starting material for the enzymatic reaction. | Cholesterol. nih.gov |

| Cofactors | Non-protein molecules required for enzyme activity. | NADPH (for providing reducing equivalents). |

| Buffer System | To maintain optimal pH and ionic conditions for the enzyme. | Phosphate buffer. |

Isotope Labeling and Tracing Techniques

Isotope labeling is a fundamental technique for tracing the metabolic fate of molecules within biological systems. By replacing specific atoms in a substrate molecule with their heavier, stable, or radioactive isotopes, researchers can follow the molecule through complex biochemical pathways. nih.gov This methodology has been critical in understanding the biosynthesis of this compound.

In seminal studies, cholesterol labeled with radioactive carbon-14 (B1195169) ([4-¹⁴C]cholesterol) was used to demonstrate that this compound isolated after incubation with adrenal mitochondrial enzymes was indeed derived from the cholesterol substrate. nih.gov The specific activity of the product matched that of the starting material, confirming the metabolic relationship. nih.gov

Furthermore, stable isotope labeling with heavy oxygen (¹⁸O) has been used to elucidate the reaction mechanism of the cholesterol side-chain cleavage enzyme. nih.gov By conducting the enzymatic reaction in an atmosphere containing ¹⁸O₂, researchers were able to show that the oxygen atoms in the hydroxyl groups at positions C-20 and C-22 of this compound originated from molecular oxygen. nih.gov Experiments using a mixture of ¹⁶O₂ and ¹⁸O₂ revealed that the two hydroxyl groups were introduced from two different oxygen molecules, supporting a sequential hydroxylation mechanism. nih.govnih.gov

The table below details the use of specific isotopes in studying the formation of this compound.

| Isotope | Labeled Compound | Purpose of Study | Key Finding |

| Carbon-14 (¹⁴C) | [4-¹⁴C]Cholesterol | To trace the carbon skeleton and confirm the precursor-product relationship. | Demonstrated that this compound is synthesized directly from cholesterol. nih.gov |

| Oxygen-18 (¹⁸O) | ¹⁸O₂ (in incubation atmosphere) | To determine the source of the oxygen atoms in the hydroxyl groups. | Proved that the hydroxyl groups at C-20 and C-22 are derived from molecular oxygen. nih.gov |

| Oxygen-16 (¹⁶O) / Oxygen-18 (¹⁸O) | Mixture of ¹⁶O₂ and ¹⁸O₂ | To investigate the mechanism of the dual hydroxylation reaction. | The two oxygen atoms incorporated into the diol come from two separate oxygen molecules, indicating a sequential reaction. nih.govnih.gov |

Clinical and Pathophysiological Relevance

Association with Disorders of Steroidogenesis (e.g., Congenital Adrenal Hyperplasia)

The synthesis of steroid hormones is a multi-step process initiated by the conversion of cholesterol to pregnenolone (B344588). This pivotal transformation is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1. nih.govbiorxiv.org This process involves three distinct reactions: the 22-hydroxylation of cholesterol to form 22(R)-hydroxycholesterol, the subsequent 20-hydroxylation of this intermediate to yield (20R,22R)-20,22-dihydroxycholesterol, and finally, the cleavage of the bond between carbons 20 and 22 to produce pregnenolone and isocaproaldehyde. wikipedia.orgnih.gov

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in specific steroidogenic enzymes. While the most common forms of CAH involve defects in enzymes like 21-hydroxylase or 11β-hydroxylase, which act downstream of pregnenolone, a rare and severe form known as lipoid congenital adrenal hyperplasia (lipoid CAH) involves a disruption at the very beginning of the steroidogenic pathway.

In lipoid CAH, mutations in the gene for the steroidogenic acute regulatory (StAR) protein, which is responsible for transporting cholesterol into the mitochondria, or, more rarely, in the CYP11A1 gene itself, lead to a profound inability to synthesize any steroid hormones. This results in an accumulation of cholesterol and cholesterol esters in steroidogenic cells. Consequently, the production of this compound and all subsequent steroids is severely diminished or absent. While not a direct cause, the absence of this compound is a hallmark of the biochemical blockade in this life-threatening condition.

Deficiencies in other enzymes involved in steroidogenesis can also indirectly impact the levels of this compound precursors and related metabolites. For instance, various forms of CAH are listed as being associated with altered metabolism of 22(R)-hydroxycholesterol, the immediate precursor to this compound. nih.gov

| Disorder | Associated Gene Defect | Impact on this compound Pathway |

| Lipoid Congenital Adrenal Hyperplasia | StAR, CYP11A1 | Severely impaired or absent synthesis of this compound due to blocked cholesterol transport or enzymatic activity. |

| Other forms of CAH | e.g., CYP21A2, CYP11B1 | Indirect effects on the pool of cholesterol available for steroidogenesis, potentially altering the flux through the initial steps of the pathway. |

Potential Link to Pathological Conditions Involving Oxysterol Metabolism

Oxysterols, including this compound, are emerging as important signaling molecules and biomarkers in a variety of diseases that extend beyond classical steroidogenic disorders.

Pre-eclampsia: This serious pregnancy complication is characterized by high blood pressure and signs of damage to another organ system, often the liver and kidneys. The placenta is a key site of steroid hormone production during pregnancy, and alterations in placental oxysterol metabolism have been investigated for their potential role in the pathophysiology of pre-eclampsia. nih.govbiorxiv.org While studies have explored the role of various oxysterols and their receptors, such as liver X receptors (LXRs), in pre-eclampsia, a direct causative link to this compound has not been definitively established. researchgate.nethelsinki.fi However, given that the placenta actively synthesizes pregnenolone from cholesterol via this compound, any disruption in this pathway could potentially contribute to the placental dysfunction seen in pre-eclampsia. nih.govbiorxiv.org Research has identified intermediates of this pathway in placental tissue and maternal and umbilical cord plasma. nih.gov

Atherosclerosis: This chronic inflammatory disease is characterized by the buildup of plaques, including cholesterol and other substances, in the arteries. Oxysterols are known to be present in atherosclerotic plaques and are implicated in various processes that contribute to the disease, including inflammation, cell death, and lipid accumulation. While specific research focusing solely on the role of this compound in atherosclerosis is limited, the broader class of oxysterols is recognized for its involvement in the regulation of lipid metabolism and inflammatory responses through activation of LXRs. helsinki.fi

Neurodegenerative Diseases: The brain is the most cholesterol-rich organ, and disturbances in cholesterol metabolism and the formation of oxysterols are increasingly being linked to neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Oxysterols can cross the blood-brain barrier and have been shown to exert various effects on neuronal cells, including influencing inflammation, apoptosis, and cholesterol homeostasis. While the specific role of this compound in neurodegeneration is an area of ongoing research, its status as a key intermediate in steroid synthesis, which also occurs in the brain (neurosteroids), suggests a potential for involvement.

| Pathological Condition | Potential Role of this compound and Oxysterol Metabolism |

| Pre-eclampsia | Altered placental synthesis of steroid hormones, with potential disruptions in the pathway involving this compound, may contribute to placental dysfunction. nih.govbiorxiv.org |

| Atherosclerosis | As a member of the oxysterol class, it may be involved in the modulation of lipid metabolism and inflammation within atherosclerotic plaques, primarily through LXR activation. helsinki.fi |

| Neurodegenerative Diseases | Potential involvement in altered neurosteroidogenesis and cholesterol homeostasis within the brain, which are implicated in the pathology of these diseases. |

Emerging Research Directions

Further Elucidation of the C-C Bond Cleavage Mechanism

The conversion of (20R,22R)-20,22-dihydroxycholesterol to pregnenolone (B344588) involves the cleavage of the C20-C22 bond, a complex and energetically demanding reaction catalyzed by CYP11A1. researchgate.netacs.org This process, which involves breaking a carbon-carbon bond and two oxygen-hydrogen bonds while forming two carbon-oxygen double bonds, has been a subject of intense investigation. researchgate.netacs.org

Structural Insights from Crystallography: The crystal structure of CYP11A1 has provided significant clues into its multi-step catalytic process. nih.govnih.gov The active site is a long, curved tunnel where the cholesterol substrate and its hydroxylated intermediates are believed to shuttle between the entrance and the catalytic heme group. nih.govnih.govrcsb.org This "shuttling" model suggests a dynamic process where the substrate is repositioned within the active site for each of the three sequential reactions: the initial hydroxylation of cholesterol to 22R-hydroxycholesterol, its subsequent hydroxylation to this compound, and the final C-C bond cleavage. nih.govnih.govresearchgate.net The structure of CYP11A1 complexed with the intermediate 22R-hydroxycholesterol shows the sterol occupying a significant portion of the active site cavity, with its aliphatic tail positioned over the heme iron, ready for the next hydroxylation step at the C20 position. nih.govrcsb.org

Advanced Computational Studies: Recent quantum-mechanical/molecular-mechanical (QM/MM) studies have challenged previous hypotheses about the cleavage mechanism. researchgate.netacs.org These computational analyses suggest that the C-C bond cleavage does not proceed through a previously proposed peroxide intermediate or a simple hydrogen abstraction mechanism. researchgate.netacs.org Instead, the findings point towards a mechanism involving electron transfer. researchgate.netacs.org In this proposed pathway, the active species of the enzyme, Compound I (Cpd I), acts as an electron sink, facilitating the cleavage of the C20-C22 bond after deprotonation of the C22-hydroxyl group of this compound. researchgate.netacs.org This advanced computational work is pivotal in refining our understanding of this unique P450-catalyzed reaction.

Comprehensive Analysis of Downstream Signaling Effects

The primary and most profound downstream effect of this compound metabolism is the production of pregnenolone. wikipedia.org Pregnenolone is the universal precursor for all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org These hormones regulate a vast array of physiological processes, from metabolism and immune response to reproductive function. wikipedia.org

Beyond its role as a steroid precursor, there is emerging interest in whether this compound or its immediate metabolic neighbors have direct signaling roles. Oxysterols, the class of molecules to which it belongs, are increasingly recognized as important signaling molecules. nih.gov

Nuclear Receptor Activation: Research has shown that various oxysterols, including the direct precursor to this compound, 22R-hydroxycholesterol, can act as natural ligands for nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ). nih.govwikipedia.orgnih.gov LXRs are key regulators of cholesterol, fatty acid, and glucose homeostasis. nih.gov While direct, high-affinity binding of this compound to these receptors is still an area of active investigation, its close metabolic relationship to known LXR activators suggests a potential role in modulating these pathways.

Neurosteroid Pathways: The product of the C-C bond cleavage, pregnenolone, is itself a significant neurosteroid, with its own set of receptors and physiological effects in the brain. nih.govnih.gov It can modulate neurotransmitter receptors and has been shown to influence neuronal development and protection. nih.govnih.gov Therefore, the metabolism of this compound is the rate-limiting step for the synthesis of not only peripheral steroids but also neuroactive steroids that are crucial for brain function. nih.gov

Investigation of its Specific Role in Physiological and Disease States

The metabolism of this compound is central to steroidogenic tissues like the adrenal cortex, gonads, and placenta. wikipedia.org Consequently, dysregulation of its synthesis or breakdown via CYP11A1 is implicated in various pathological conditions.

Steroidogenic Disorders: Genetic variations in the CYP11A1 gene can lead to congenital adrenal insufficiency, a serious condition where the production of essential steroid hormones is impaired. nih.gov This highlights the critical physiological importance of the metabolic pathway in which this compound is an obligate intermediate.

Hormone-Dependent Cancers: The growth of certain cancers, notably prostate and breast cancer, is driven by steroid hormones. patsnap.comnih.gov The synthesis of these hormones is dependent on the initial conversion of cholesterol to pregnenolone. Therefore, the metabolic flux through this compound is a key consideration in the pathophysiology of these diseases. ascopubs.org Research has shown that targeting the enzyme CYP11A1 can suppress the production of all downstream androgens and estrogens that fuel these tumors. aacrjournals.orgnih.gov This makes the metabolic pathway involving this compound a critical focus in oncology research. nih.gov Studies on castration-resistant prostate cancer (CRPC) are actively exploring the inhibition of CYP11A1 as a therapeutic strategy to overcome resistance to conventional anti-androgen therapies. ascopubs.orgnih.gov

Development of Modulators Targeting its Metabolism or Action

Given its pivotal position in steroidogenesis, the enzyme CYP11A1, which directly metabolizes this compound, is a significant therapeutic target. patsnap.com The development of molecules that can modulate its activity is a key area of emerging research.

CYP11A1 Inhibitors: A number of compounds have been identified as inhibitors of CYP11A1. These can be broadly categorized as steroidal and non-steroidal molecules that typically work by binding to the enzyme's active site and preventing its interaction with cholesterol. patsnap.comscbt.com

Early-generation Inhibitors: Compounds such as aminoglutethimide (B1683760) and ketoconazole (B1673606) are known to inhibit CYP11A1, but they are generally non-selective and affect other cytochrome P450 enzymes as well. wikipedia.orgscbt.com

Selective, Non-steroidal Inhibitors: More recent research has focused on developing highly selective, non-steroidal inhibitors of CYP11A1. aacrjournals.org A notable example is ODM-208 (also known as MK-5684), a first-in-class oral inhibitor that has shown the ability to potently and reversibly block the synthesis of all steroid hormones. aacrjournals.orgnih.gov This compound is being investigated in clinical trials for patients with metastatic castration-resistant prostate cancer, demonstrating a promising therapeutic strategy that directly targets the metabolic pathway of this compound. nih.gov

The development of such modulators offers a powerful tool for treating hormone-dependent diseases by cutting off the supply of the foundational precursor, pregnenolone. patsnap.com

Q & A

Basic Research Questions

Q. What enzymatic pathway synthesizes (20R,22R)-20,22-dihydroxycholesterol, and what experimental methods validate its formation?

- Answer : The biosynthesis occurs via cytochrome P450scc (CYP11A1), which catalyzes two sequential hydroxylations of cholesterol at C22 and C20 positions. Isotope labeling (e.g., using and mixtures) combined with mass spectrometry (MS) is critical for tracking oxygen incorporation and confirming product stereochemistry. Enzymatic assays using bovine adrenocortical mitochondria or recombinant systems are standard for pathway validation .

Q. How is this compound structurally distinguished from other dihydroxycholesterol isomers?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical differences, particularly for C20 and C22 configurations. High-resolution MS and chromatographic separation (e.g., LC-MS) further confirm molecular mass and purity. Structural databases like LMSD provide reference data for comparison (e.g., LMST01010200 entry) .

Q. What experimental models are used to study its role in steroidogenesis?

- Answer : Bovine adrenal cortex mitochondria remain a primary model due to high CYP11A1 activity. Cell-free systems reconstituted with purified enzymes (e.g., CYP11A1, adrenodoxin reductase) allow mechanistic dissection. Radiolabeled cholesterol tracers and kinetic assays (e.g., measurements via binding assays) quantify substrate-enzyme interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed hydroxylation mechanisms (sequential vs. radical rebound)?

- Answer : Contradictions arise from differing stereochemical outcomes in model systems. Advanced approaches include:

- Isotope scrambling experiments : Test oxygen incorporation randomness (e.g., / mixtures) to distinguish radical recombination from direct hydroxylation .

- Computational modeling : Simulate CYP11A1 active-site dynamics to predict substrate positioning relative to the heme iron .

- Mutagenesis studies : Modify residues near the heme (e.g., Thr291 in bovine CYP11A1) to alter reaction intermediates .

Q. What methodologies identify oxygen atom incorporation patterns during dihydroxycholesterol formation?

- Answer : Dual-isotope labeling (/) combined with gas chromatography-MS (GC-MS) or LC-MS detects oxygen randomness. For example, Burstein et al. (1974) demonstrated random incorporation using enrichment analysis, ruling out ordered hydroxylation .

Q. How do substrate binding affinities () for CYP11A1 influence experimental design in steroidogenesis studies?

- Answer : Binding affinities vary significantly:

- Cholesterol: (low affinity).

- (20R,22R)-dihydroxycholesterol: (intermediate).

- Pregenolone: (rapid dissociation).

Experimental designs must account for these differences using competitive inhibition assays (e.g., with 22-azacholesterol) or surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What synthetic strategies yield this compound for in vitro studies?

- Answer : Key steps include:

- Epoxide intermediates : Synthesize 20,22-epoxycholesterol via Grignard reactions, followed by acid hydrolysis to dihydroxy derivatives.

- Stereochemical control : Use chiral auxiliaries or enzymatic resolution to ensure (20R,22R) configuration.

- Validation : Confirm purity via NMR (e.g., and spectra) and MS fragmentation patterns .

Q. How does this compound interact with neuroprotective or inflammatory pathways?

- Answer : In hybrid sturgeon models, it correlates with anti-inflammatory metabolites like 15-hexadecenoic acid. Metabolomic profiling (e.g., LC-MS/MS) identifies its association with gut microbiota genera (e.g., Pediococcus), suggesting roles in lipid signaling. Further studies require knockout models or CYP11A1 inhibitors to establish causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。